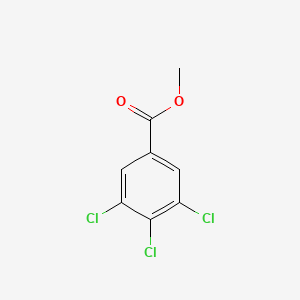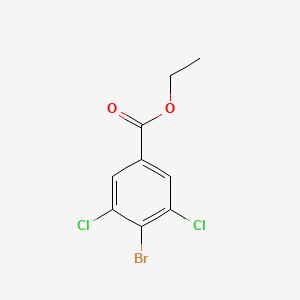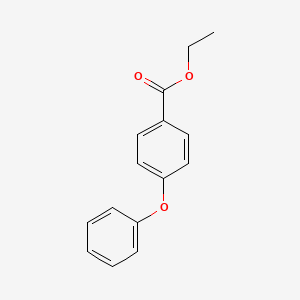
(Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile, or H(3-CF3PA)MDCN, is an organic compound that has been studied for its potential applications in various scientific fields. H(3-CF3PA)MDCN was first synthesized in 2019 by a group of researchers at the University of Tokyo and has since been the subject of numerous research studies. H(3-CF3PA)MDCN is a versatile compound that has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery.
科学的研究の応用
H(3-CF3PA)MDCN has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. H(3-CF3PA)MDCN has been shown to be an effective catalyst for the synthesis of various organic compounds, such as amides and esters. In addition, H(3-CF3PA)MDCN has been studied for its potential applications in drug discovery. H(3-CF3PA)MDCN has been shown to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
作用機序
The mechanism of action of H(3-CF3PA)MDCN is not fully understood, however, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation and is responsible for the production of prostaglandins, which are molecules that play a role in inflammation and pain. H(3-CF3PA)MDCN is believed to bind to the active site of the COX-2 enzyme and inhibit its activity, thus reducing the production of prostaglandins and resulting in the reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of H(3-CF3PA)MDCN have not been fully studied, however, it is believed to have anti-inflammatory and analgesic properties. H(3-CF3PA)MDCN has been shown to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. By inhibiting the activity of COX-2, H(3-CF3PA)MDCN is believed to reduce the production of prostaglandins, resulting in the reduction of inflammation and pain.
実験室実験の利点と制限
H(3-CF3PA)MDCN is a versatile compound that has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. H(3-CF3PA)MDCN is a relatively stable compound and can be stored at room temperature. In addition, H(3-CF3PA)MDCN can be synthesized in a laboratory setting using a three-step process. However, H(3-CF3PA)MDCN is a relatively new compound and the biochemical and physiological effects of the compound have not been fully studied.
将来の方向性
The potential applications of H(3-CF3PA)MDCN are numerous and the compound has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. However, the biochemical and physiological effects of the compound have not been fully studied. Future research should focus on understanding the biochemical and physiological effects of H(3-CF3PA)MDCN, as well as exploring its potential applications in drug discovery and organic synthesis. Additionally, further research should be conducted to explore the potential of H(3-CF3PA)MDCN as a catalyst for the synthesis of various organic compounds. Finally, research should be conducted to explore the potential of H(3-CF3PA)MDCN as a therapeutic agent for the treatment of various diseases and disorders.
合成法
H(3-CF3PA)MDCN is synthesized using a three-step process. The first step involves the reaction of 3-trifluoromethylphenylacetonitrile with 3-bromopropionic acid in the presence of a base. This reaction results in the formation of the intermediate compound, 3-trifluoromethylphenylacetonitrile-3-bromopropionic acid. The second step involves the reaction of the intermediate compound with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of the desired compound, H(3-CF3PA)MDCN. The final step involves the purification of the compound by recrystallization.
特性
IUPAC Name |
2-[hydroxy-[3-(trifluoromethyl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)8-2-1-3-9(4-8)17-10(18)7(5-15)6-16/h1-4,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRPWTACKFFGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=C(C#N)C#N)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



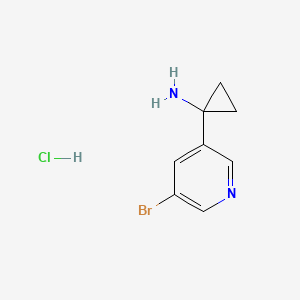
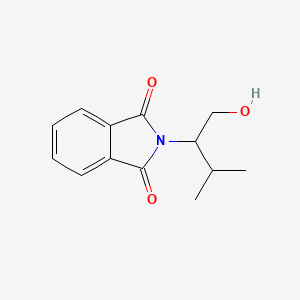
![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)
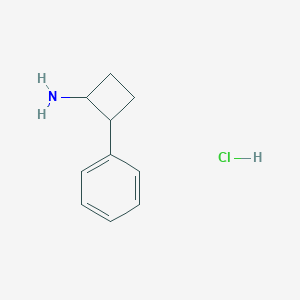
![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
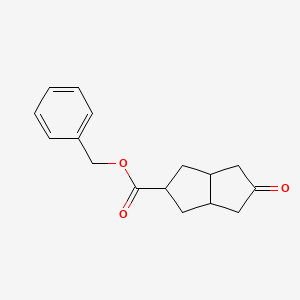
![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)
![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)
